molecular formula C7H9N3O2 B2509157 6-Ethoxypyrimidine-4-carboxamide CAS No. 2034367-80-9

6-Ethoxypyrimidine-4-carboxamide

Cat. No.: B2509157
CAS No.: 2034367-80-9
M. Wt: 167.168
InChI Key: FSZRTESGFHNGDB-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034227-19-3) is a pyrimidine derivative characterized by a 6-ethoxy substituent on the pyrimidine ring and a carboxamide group at position 4, linked to a 2,3-dimethylphenyl moiety. Its molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 271.31 g/mol .

Properties

IUPAC Name

6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-6-3-5(7(8)11)9-4-10-6/h3-4H,2H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZRTESGFHNGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyrimidine-4-carboxamide typically involves the reaction of ethoxypyrimidine derivatives with appropriate amide-forming reagents. One common method includes the condensation of ethoxypyrimidine with an amine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxypyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)

Property N-(2,3-Dimethylphenyl)-6-Ethoxypyrimidine-4-carboxamide 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
Molecular Formula C₁₅H₁₇N₃O₂ C₆H₅ClN₂O₂
Substituents 6-Ethoxy, 4-carboxamide (N-aryl) 2-Chloro, 6-methyl, 4-carboxylic acid
Molecular Weight 271.31 g/mol 172.57 g/mol
Key Functional Groups Ethoxy, carboxamide Chloro, methyl, carboxylic acid
Applications Potential kinase inhibitor (inferred from structure) Intermediate in agrochemical synthesis

Comparison Insights :

  • The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid increases polarity, making it less lipophilic than the carboxamide derivative.
  • The chloro and methyl groups may enhance electrophilic reactivity, favoring its use as a synthetic intermediate, whereas the ethoxy and aryl groups in the target compound suggest medicinal chemistry applications .

2-Amino-4-[...]thieno[2,3-d]pyrimidine-6-carboxamide (DrugBank DB06969)

Property N-(2,3-Dimethylphenyl)-6-Ethoxypyrimidine-4-carboxamide Thieno-Pyrimidine Carboxamide (DB06969)
Molecular Formula C₁₅H₁₇N₃O₂ C₁₉H₂₀Cl₂N₄O₂S
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine (fused ring)
Substituents Ethoxy, carboxamide (N-aryl) Dichlorophenyl, pyrrolidinylethoxy
Molecular Weight 271.31 g/mol 463.36 g/mol
Applications Undisclosed (experimental) Experimental kinase inhibitor

Comparison Insights :

  • The dichlorophenyl and pyrrolidinylethoxy groups enhance steric bulk and target specificity compared to the simpler ethoxy and dimethylphenyl groups in the target compound .

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate (CAS 857410-67-4)

Property N-(2,3-Dimethylphenyl)-6-Ethoxypyrimidine-4-carboxamide Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate
Molecular Formula C₁₅H₁₇N₃O₂ C₈H₁₁N₃O₂
Substituents 6-Ethoxy, 4-carboxamide (N-aryl) 2-Amino, 6-methyl, 4-carboxylate (ethyl ester)
Molecular Weight 271.31 g/mol 197.19 g/mol
Key Functional Groups Carboxamide, ethoxy Amino, methyl, ester
Applications Undisclosed Intermediate in heterocyclic synthesis

Comparison Insights :

  • The ethyl ester group in CAS 857410-67-4 is hydrolytically labile, making it a precursor for carboxylic acid or carboxamide derivatives.
  • The amino and methyl groups in this analog could facilitate hydrogen bonding and hydrophobic interactions, whereas the ethoxy group in the target compound may enhance metabolic stability .

Research Implications and Limitations

  • Limited bioavailability or solubility data for these compounds highlight the need for further experimental validation.

Biological Activity

6-Ethoxypyrimidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethoxy group and a carboxamide functional group. Its molecular formula is C8_{8}H10_{10}N2_{2}O2_{2}.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors, modulating various biological processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • DNA Interaction : It may bind to DNA, disrupting replication and transcription processes critical for cancer cell growth.
  • Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of this compound against various pathogens. A notable study assessed its efficacy against both Gram-positive and Gram-negative bacteria using the broth microdilution method.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A case study involving human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
1080
2555
5030

The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .
  • Cancer Treatment : Research on its anticancer properties highlighted its ability to inhibit tumor growth in xenograft models, showcasing its potential for further development as an anticancer drug .
  • Synergistic Effects : Another study investigated the synergistic effects of combining this compound with established antibiotics. The findings suggested enhanced efficacy against resistant bacterial strains when used in combination therapy .

Q & A

Q. What methodologies are used to elucidate the mechanism of action in anticancer studies involving this compound?

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